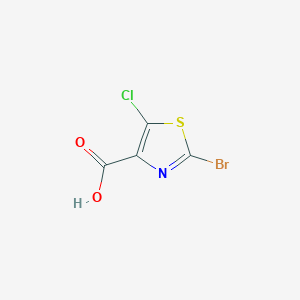

2-bromo-5-chloro-1,3-thiazole-4-carboxylic Acid

Beschreibung

This compound is likely used as a building block for pharmaceuticals, agrochemicals, or coordination chemistry due to the versatility of thiazole cores .

Eigenschaften

IUPAC Name |

2-bromo-5-chloro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrClNO2S/c5-4-7-1(3(8)9)2(6)10-4/h(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVLHDUANVJQBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)Br)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-chloro-1,3-thiazole-4-carboxylic acid typically involves the bromination and chlorination of thiazole derivatives. One common method includes the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another method involves the use of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate in a mixture of methanol and water .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical or industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-5-chloro-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, methanol, and hydrogenation catalysts such as spongy nickel . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazole derivatives with different functional groups attached to the ring .

Wissenschaftliche Forschungsanwendungen

2-bromo-5-chloro-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-bromo-5-chloro-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2-bromo-5-chloro-1,3-thiazole-4-carboxylic acid with structurally analogous thiazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Variations

Notes:

- Halogen type and position critically influence reactivity. Bromine and chlorine (as in the target compound) provide moderate electronegativity, whereas iodine (as in ) offers polarizability but may hinder solubility.

- Carboxylic acid position (C4 vs. For example, C4-COOH (target compound) may exhibit stronger intramolecular interactions than C5-COOH derivatives .

Physicochemical Properties

Notes:

Biologische Aktivität

2-Bromo-5-chloro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound, characterized by the presence of both bromine and chlorine atoms on the thiazole ring, has been studied for its potential applications in pharmaceuticals, particularly as an antimicrobial, antifungal, and anticancer agent. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and mechanisms of action.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C4HBrClN O2S

- CAS Number: 1027169-53-4

Antimicrobial and Antifungal Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial and antifungal activities. A study demonstrated that this compound effectively inhibits the growth of various bacterial strains. The mechanism involves interference with essential metabolic pathways in bacteria, leading to cell death.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro tests against various cancer cell lines have shown promising results:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HepG2 (Liver Cancer) | 15.2 | Significant cytotoxicity observed |

| MCF-7 (Breast Cancer) | 12.8 | Effective against proliferation |

| HCT116 (Colon Cancer) | 18.0 | Moderate anticancer activity |

The compound's activity is attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

The biological activity of this compound can be explained through several mechanisms:

- Enzyme Inhibition: The compound interacts with key enzymes involved in metabolic processes, disrupting their function.

- DNA Interaction: It may bind to DNA or RNA, affecting replication and transcription processes.

- Cell Cycle Arrest: Studies indicate that the compound can induce cell cycle arrest in cancer cells, preventing their proliferation .

Study on Anticancer Efficacy

A notable study investigated the effects of this compound on HepG2 cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptosis markers compared to untreated controls .

Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against several pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.